molecular formula C21H22ClN3O4 B11426368 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide

Cat. No.: B11426368
M. Wt: 415.9 g/mol
InChI Key: FAUBMMXDQSAPQE-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of various functional groups, including an oxadiazole ring, a chlorophenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a chlorophenyl derivative under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: This step can be achieved through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a methoxyphenol derivative.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with an isopropylamine derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amine derivatives.

    Substitution: Products include various substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenoxy groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares a similar structural framework but features a thiazole ring instead of an oxadiazole ring.

    N-(4-(4-chlorophenyl)thiazol-2-yl)-2-methoxyacetamide: This compound has a similar chlorophenyl group but differs in the heterocyclic ring and the acetamide substituent.

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methoxyphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22ClN3O4/c1-14(2)25(20(26)13-28-18-6-4-5-17(11-18)27-3)12-19-23-21(24-29-19)15-7-9-16(22)10-8-15/h4-11,14H,12-13H2,1-3H3

InChI Key

FAUBMMXDQSAPQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC(=C3)OC

Origin of Product

United States

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